molecular formula C22H14ClN5O3S2 B3501457 10-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)-2-chloro-10H-phenothiazine

10-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)-2-chloro-10H-phenothiazine

Cat. No.: B3501457
M. Wt: 496.0 g/mol
InChI Key: YVYRMSSYGZBQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a benzodioxol group, a tetrazol group, a thioacetyl group, and a phenothiazine group . Each of these groups contributes to the overall properties of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxol group, for example, is a type of methylenedioxybenzene, which consists of a benzene ring with two methylenedioxy groups attached .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the tetrazol group is known to be a good bioisostere for the carboxylic acid group, which could make it interesting for drug design .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxol group could potentially increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it were to be used as a drug, the different functional groups could interact with biological targets in different ways .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Some similar compounds, such as synthetic cathinones, have been reported to cause a number of stimulant-like adverse effects .

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly in the field of drug design. The presence of multiple functional groups could make it a versatile scaffold for the development of new drugs .

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-1-(2-chlorophenothiazin-10-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN5O3S2/c23-13-5-8-20-16(9-13)27(15-3-1-2-4-19(15)33-20)21(29)11-32-22-24-25-26-28(22)14-6-7-17-18(10-14)31-12-30-17/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYRMSSYGZBQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC(=O)N4C5=CC=CC=C5SC6=C4C=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)-2-chloro-10H-phenothiazine
Reactant of Route 2
10-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)-2-chloro-10H-phenothiazine
Reactant of Route 3
10-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)-2-chloro-10H-phenothiazine
Reactant of Route 4
10-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)-2-chloro-10H-phenothiazine
Reactant of Route 5
10-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)-2-chloro-10H-phenothiazine
Reactant of Route 6
10-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)-2-chloro-10H-phenothiazine

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